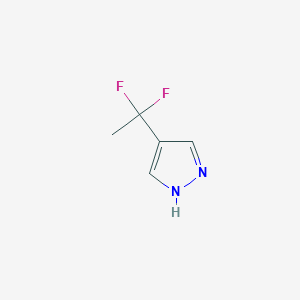

4-(1,1-Difluoroethyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1,1-difluoroethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-5(6,7)4-2-8-9-3-4/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXALPFRWSJBGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CNN=C1)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The deliberate inclusion of fluorine in organic molecules has a profound impact on their physicochemical and biological properties. numberanalytics.com Fluorinated heterocycles, in particular, are of immense interest in medicinal chemistry, agrochemicals, and materials science. tandfonline.comnumberanalytics.comnih.gov It is estimated that approximately 85% of all bioactive compounds contain a heterocyclic moiety, and the addition of fluorine can further enhance their performance. tandfonline.comnih.gov

The unique attributes of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, contribute to these enhanced properties. numberanalytics.com The introduction of fluorine can modulate the acidity or basicity of nearby functional groups, improve metabolic stability by blocking sites susceptible to enzymatic degradation, and increase lipophilicity, which can enhance membrane permeability. tandfonline.comnih.govnih.gov These modifications can lead to improved bioavailability and a longer half-life for drug candidates. tandfonline.com Consequently, around 20% of all pharmaceuticals on the market contain fluorine, with this number rising to 30-40% for agrochemicals. numberanalytics.com The growing number of FDA-approved fluorinated heterocyclic drugs underscores their importance in modern medicine. nih.gov

Historical Context of Pyrazole Chemistry and Its Fluorinated Analogues

The history of pyrazole (B372694) chemistry dates back to 1883, when the German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.orgsphinxsai.com A classic synthesis of pyrazole itself from acetylene (B1199291) and diazomethane (B1218177) was later developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org

Historically, pyrazoles were synthesized through the condensation of 1,3-diketones with hydrazine (B178648), a method known as the Knorr-type reaction. wikipedia.org Another traditional method involves the reaction of α,β-unsaturated aldehydes with hydrazine followed by dehydrogenation. wikipedia.org The discovery of the antipyretic action of a pyrazole derivative, antipyrine, by Knorr in 1883 sparked significant interest in the medicinal applications of this heterocyclic system. sphinxsai.com Since then, pyrazole derivatives have been recognized for a wide range of biological activities and are core components of numerous commercial drugs and agrochemicals. numberanalytics.comsphinxsai.com

The functionalization of the pyrazole core with fluorine-containing substituents is a more recent development that has gained exponential popularity since the early 1990s. nih.gov The synthesis of fluorinated pyrazoles often involves the use of already fluorinated building blocks that undergo heterocyclization. mdpi.com This approach is often preferred over the direct fluorination of a pre-formed pyrazole ring, which can suffer from a lack of regioselectivity. mdpi.com The ever-increasing number of publications on fluorinated pyrazoles highlights their growing importance in various scientific fields. nih.gov

Structural Elucidation and Nomenclatural Aspects of 4 1,1 Difluoroethyl 1h Pyrazole

Strategic Approaches to Introduce the 1,1-Difluoroethyl Moiety onto Pyrazole Scaffolds

The functionalization of pyrazole rings with a 1,1-difluoroethyl group can be achieved through direct modification of the heterocyclic core. These methods are advantageous for late-stage functionalization in a synthetic sequence.

Direct difluoromethylation and related reactions are powerful tools for the synthesis of fluorinated pyrazoles. These reactions can be broadly categorized by the nature of the key reactive intermediate.

Radical-mediated C-H difluoromethylation has emerged as a prominent strategy for functionalizing heteroaromatics. mdpi.com These methods typically involve the generation of a difluoromethyl radical (•CF₂H), which can then be intercepted by the pyrazole ring. Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position, which is the most electron-rich. mdpi.com

Minisci-type reactions are a classic example of radical functionalization of heteroaromatics. rsc.org In this context, a difluoromethyl radical source is reacted with a protonated pyrazole, leading to selective C-H functionalization. The selectivity in these reactions can sometimes be tuned by the reaction conditions, contrasting with oxidative C-H difluoromethylation methods which may target the most acidic C-H bond. rsc.org

Recent advancements have utilized photoredox catalysis to generate difluoromethyl radicals under mild conditions. For instance, blue light irradiation can be used to initiate the formation of the radical from a suitable precursor, which then engages in a [3+2] cycloaddition with unactivated alkynes to form difluoromethylated pyrazoles. nih.gov

Table 1: Examples of Radical Difluoromethylation Reagents for Heterocycles | Reagent/System | Description | Reference | | --- | --- | --- | | TMSCF₂H / Silver Catalyst | A system for C-H difluoromethylation of various heteroarenes. rsc.org | | α-diazodifluoroethyl sulfonium (B1226848) reagent / Blue Light | Used for radical cyclization with unactivated alkynes to yield difluoromethylated pyrazoles. nih.gov | | DFMS / Peroxide | A method for radical C-H difluoromethylation, though it can require harsher conditions. rsc.org |

Both nucleophilic and electrophilic difluoromethylation methods have been developed, providing complementary approaches to the synthesis of fluorinated pyrazoles. researchgate.net

Electrophilic difluoromethylation involves the reaction of a nucleophilic pyrazole species with an electrophilic source of the "CF₂H" group. This can be achieved by deprotonating the pyrazole ring followed by quenching with an electrophilic fluorinating agent. sci-hub.se

Conversely, nucleophilic difluoromethylation utilizes a difluoromethyl anion equivalent. A common strategy involves the generation of difluorocarbene (:CF₂) from precursors like diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂). researchgate.net This highly reactive intermediate can then be trapped by N-heterocycles, including pyrazoles and imidazoles, to achieve N-difluoromethylation under mild conditions. researchgate.net While this method typically functionalizes the nitrogen atom, modifications can potentially direct the reaction to carbon positions.

Transition-metal catalysis, particularly with nickel, has also enabled the cross-coupling of aryl boronic acids with difluoromethyl sources, providing a pathway to C(sp²)–CF₂H bond formation. rsc.orgnih.gov This strategy could be adapted for pyrazole boronic acids or their derivatives.

Pyrazole Ring Formation via Cyclization Reactions Involving Fluorinated Precursors

An alternative and widely used approach involves constructing the pyrazole ring from acyclic precursors that already contain the 1,1-difluoroethyl or a related fluorinated moiety. This strategy often provides excellent control over regioselectivity. mdpi.com

The Knorr pyrazole synthesis and related cyclocondensation reactions are among the most fundamental methods for pyrazole formation. mdpi.combeilstein-journals.org This strategy involves the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine (B178648) derivative. mdpi.com

To synthesize pyrazoles bearing a 1,1-difluoroethyl group, a fluorinated 1,3-dielectrophile is required. For example, a 1,1-difluoro-substituted 1,3-diketone can be condensed with hydrazine or a substituted hydrazine. The regioselectivity of the condensation can be an issue with unsymmetrical diketones, potentially leading to a mixture of regioisomers. conicet.gov.ar However, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity of the reaction. conicet.gov.ar

A recent industrial process for ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) involves the condensation of anhydrous methyl hydrazine with an ethyl 2-(chlorodifluoroacetyl)-3-ethoxyacrylate precursor. acs.org This highlights the utility of vinylogous carbonyl systems with leaving groups for constructing the pyrazole core. mdpi.com

Table 2: Cyclocondensation for Fluorinated Pyrazole Synthesis | Fluorinated Precursor | Hydrazine Component | Key Feature | Reference | |---|---|---|---| | 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Use of fluorinated alcohols (TFE, HFIP) as solvents enhances regioselectivity. conicet.gov.ar | | Ethyl 2-(chlorodifluoroacetyl)-3-ethoxyacrylate | Anhydrous methyl hydrazine | An atom-efficient industrial route to a key fungicide building block. acs.org | | α,β-Alkynic aldehydes | Hydrazines / Phenylselenyl chloride | One-pot reaction to form 4-(phenylselanyl)pyrazoles. mdpi.com | | Perfluoroalkylated enals | Hydrazine | A two-step process starting from aliphatic aldehydes via a photocatalytic step. mdpi.com |

The [3+2] cycloaddition of 1,3-dipoles with dipolarophiles is a powerful and convergent method for synthesizing five-membered heterocycles, including pyrazoles. mdpi.comresearchgate.net This approach has been successfully applied to the synthesis of difluoromethyl-substituted pyrazoles.

A key development in this area is the use of difluoroacetohydrazonoyl bromides as stable, efficient difluoromethyl building blocks. mdpi.comnih.gov These compounds can be used to generate fluorinated nitrile imines in situ, which then undergo regioselective [3+2] cycloaddition reactions with various dipolarophiles such as ynones, alkynoates, and electron-deficient olefins. mdpi.comnih.govresearchgate.netresearchgate.net This methodology provides access to a wide range of CF₂H-substituted pyrazoles and pyrazolines under mild conditions. researchgate.netresearchgate.net

Another effective masked difluorodiazoethane equivalent is phenylsulfone difluorodiazoethane (PhSO₂CF₂CHN₂). This bench-stable reagent undergoes direct, regioselective [3+2] cycloaddition with electron-deficient alkynes and alkenes to furnish difluoromethyl-substituted pyrazoles in good to high yields. acs.orgnih.gov

Table 3: [3+2] Cycloaddition for Difluoromethyl Pyrazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Difluoroacetohydrazonoyl bromides | Ynones, alkynoates | Mild conditions, base-mediated | Difluoromethyl-substituted pyrazoles | mdpi.comnih.govresearchgate.net |

| Difluoroacetohydrazonoyl bromides | Electron-deficient olefins | Mild conditions | CF₂H-substituted pyrazolines and pyrazoles | researchgate.net |

| Phenylsulfone difluorodiazoethane (PhSO₂CF₂CHN₂) | Electron-deficient alkynes/alkenes | Mild reaction conditions | Difluoromethyl-substituted pyrazoles | acs.orgnih.gov |

Catalytic Systems in Difluoroethylpyrazole Synthesis

The development of efficient catalytic systems is paramount for the synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the construction and derivatization of the pyrazole core.

Transition Metal-Catalyzed Coupling Reactions for Pyrazole Derivatization

Transition metal-catalyzed reactions, particularly those involving palladium, rhodium, and copper, have become indispensable for the functionalization of pyrazole rings through C-H activation and cross-coupling reactions. researchgate.netnih.gov These methods offer a direct way to introduce various substituents onto the pyrazole core, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used for forming carbon-carbon bonds. bohrium.commdpi.commdpi.com For instance, the Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at specific positions of the pyrazole ring. While direct examples for this compound are not extensively documented in readily available literature, the general principles are applicable. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple a pyrazole-boronic acid or -ester with a halide. bohrium.commdpi.commdpi.com

Copper-catalyzed reactions have also shown utility in the synthesis of fluorinated pyrazoles. For example, a copper-mediated domino reaction involving cyclization, trifluoromethylation, and detosylation has been developed for the synthesis of 4-(trifluoromethyl)pyrazoles. acs.org This approach demonstrates the potential of copper catalysis in constructing pyrazole rings with fluoroalkyl substituents. Silver catalysts have also been employed in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles from N'-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate. mdpi.com

Rhodium-catalyzed C-H activation offers another powerful strategy for pyrazole derivatization. smolecule.com These reactions can directly functionalize the C-H bonds of the pyrazole ring, providing access to a wide range of derivatives. For example, rhodium(III)-catalyzed oxidative coupling of 5-aryl-1H-pyrazoles with alkynes and acrylates has been achieved, leading to the formation of fused heterocyclic systems. smolecule.com

Scandium trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) has been identified as an effective Lewis acid catalyst for the synthesis of polysubstituted 4-difluoromethyl and perfluoroalkyl pyrazole derivatives from perfluoroacetyl diazoesters and ketones. researchgate.netnih.gov This method proceeds under mild conditions with good functional group tolerance, offering a valuable route to these compounds. researchgate.netnih.gov

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Palladium Complexes | Cross-Coupling (e.g., Suzuki) | Pyrazole-boronic acids and aryl halides | Aryl-substituted pyrazoles | bohrium.commdpi.commdpi.com |

| Copper(I) triflate (CuOTf) | Aerobic Cyclization | β,γ-Unsaturated hydrazones | Pyrazole derivatives | nih.gov |

| Silver(I) triflate (AgOTf) | Heterocyclization | Trifluoromethylated ynones and aryl/alkyl hydrazines | 3-CF₃-pyrazoles | mdpi.com |

| [RhCp*Cl₂]₂/Cu(OAc)₂ | Oxidative Coupling | 5-Aryl-1H-pyrazoles and alkynes | Fused azacycles | smolecule.com |

| Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) | Lewis Acid Catalysis | Perfluoroacetyl diazoesters and ketones | 4-Difluoromethyl pyrazoles | researchgate.netnih.gov |

Organocatalytic and Metal-Free Synthetic Routes

Organocatalysis and metal-free synthetic routes have gained significant attention as they offer milder reaction conditions and avoid the use of potentially toxic and expensive heavy metals. researchgate.net

A notable organocatalytic strategy for the functionalization of gem-difluoroalkenes involves the hydrophenolation to produce β,β-difluorophenethyl arylethers. nih.gov This "fluorine-retentive" reaction is catalyzed by an organic base, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and provides a complementary approach to transition metal-catalyzed methods. nih.gov This methodology could potentially be adapted for the synthesis of precursors to this compound.

Metal-free [3+2] cycloaddition reactions are a cornerstone of pyrazole synthesis. For instance, the reaction between diazo compounds and internal alkynes can provide access to highly substituted trifluoromethylated pyrazoles with high regioselectivity. bohrium.com Similarly, a metal-free approach for the synthesis of pyrazoles and chromenopyrazoles has been developed using aldehyde hydrazones and acetylenic esters. mdpi.com Iodine-catalyzed reactions of aldehyde hydrazones with electron-deficient olefins also provide an effective protocol for the synthesis of pyrazole derivatives. nih.gov

A temperature-controlled electrophilic cyclization in ionic liquids or ethanol (B145695) has been reported for the divergent synthesis of pyrazoles without the need for transition-metal catalysts or oxidants. The reaction temperature is a critical parameter for controlling the product formation, with yields of 75–93% reported for pyrazole derivatives under optimized conditions. This method's mild conditions and excellent functional group tolerance make it a potentially adaptable route for the synthesis of fluorinated pyrazoles.

| Catalyst/Promoter | Reaction Type | Substrates | Product Type | Reference |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Hydrophenolation | gem-Difluoroalkenes and phenols | β,β-Difluorophenethyl arylethers | nih.gov |

| None (Metal-Free) | [3+2] Cycloaddition | Diazo compounds and internal alkynes | Trifluoromethylated pyrazoles | bohrium.com |

| Iodine (I₂) | Oxidative Cyclization | Aldehyde hydrazones and electron-deficient olefins | Pyrazole derivatives | nih.gov |

| None (in Ionic Liquid/Ethanol) | Electrophilic Cyclization | Not specified | Pyrazole derivatives |

Flow Chemistry and Continuous Synthesis of Fluorinated Pyrazoles

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, scalability, and the ability to perform reactions under conditions that are challenging in batch processes. The continuous synthesis of fluorinated pyrazoles is an active area of research, driven by the industrial importance of these compounds.

A key advantage of flow chemistry in this context is the ability to handle hazardous intermediates, such as diazo compounds, in a safer manner. The in-situ generation and immediate consumption of these reactive species in a continuous flow reactor minimizes their accumulation and the associated risks.

One notable application is the development of a new route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA), a key building block for novel fungicides. thieme-connect.com This process utilizes in-house raw materials and technologies, such as difluoroacetyl fluoride (B91410) (DFAF), in a continuous process. thieme-connect.com Each step of the reaction proceeds in high yield, and the final product is obtained with very high purity. thieme-connect.com

Regioselectivity and Stereoselectivity in Difluoroethylpyrazole Synthesis

The control of regioselectivity is a critical aspect of pyrazole synthesis, especially when using unsymmetrical starting materials. The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can, in principle, lead to a mixture of two regioisomeric pyrazoles. nih.gov

The choice of solvent can have a dramatic impact on the regioselectivity of pyrazole formation. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase the regioselectivity in the condensation of methylhydrazine with fluorinated 1,3-diketones. nih.gov However, a loss of regioselective control is observed when a trifluoromethyl group is replaced by a difluoromethyl group. nih.gov

In the synthesis of 1,5-diarylpyrazoles from aryl hydrazines and 1,3-diketones, altering the reaction conditions can lead to the exclusive formation of one regioisomer. researchgate.net The factors influencing this selectivity have been studied, and characterization of the regioisomers has been performed using techniques such as 1D NOESY and X-ray analysis. researchgate.net

The ex situ generation of difluorodiazoethane (CF₂HCHN₂) and its use in a [3+2] cycloaddition with nitroolefins, catalyzed by an AcOH/O₂ system in a two-chamber reactor, provides a facile and regioselective route to 4-substituted 5-difluoromethyl-3-nitro-1H-pyrazoles. acs.org

Stereoselectivity is another important consideration, particularly when chiral centers are present in the target molecule. An organocatalyzed, enantioselective [3+2] cycloaddition reaction has been developed for the synthesis of dispiro[benzothiophenone-indandione-pyrrolidine] derivatives containing a difluoromethyl group. mdpi.com This reaction proceeds with high yield and enantioselectivity, demonstrating the potential for controlling stereochemistry in the synthesis of complex difluoromethylated heterocyclic systems. mdpi.com

| Selectivity Type | Influencing Factor | Example | Outcome | Reference |

| Regioselectivity | Solvent | Use of fluorinated alcohols (TFE, HFIP) in condensation reactions. | Increased regioselectivity for CF₃-substituted pyrazoles. | nih.gov |

| Regioselectivity | Reaction Conditions | Alteration of conditions in the synthesis of 1,5-diarylpyrazoles. | Exclusive formation of one regioisomer. | researchgate.net |

| Regioselectivity | Reagent Generation | Ex situ generation of difluorodiazoethane for cycloaddition. | Regioselective synthesis of 5-difluoromethyl-3-nitro-1H-pyrazoles. | acs.org |

| Stereoselectivity | Organocatalyst | Enantioselective [3+2] cycloaddition. | High enantioselectivity in the synthesis of complex difluoromethylated heterocycles. | mdpi.com |

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the development of synthetic routes for pharmaceuticals and agrochemicals. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The use of nano-ZnO as a catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives represents an environmentally friendly approach. mdpi.com This method offers excellent yields, short reaction times, and an easy work-up procedure. mdpi.com

Flow chemistry, as discussed in section 2.3, inherently aligns with several green chemistry principles. Continuous processing can lead to higher yields, reduced reaction times, and improved energy efficiency compared to batch processes. The ability to safely handle hazardous reagents in flow reactors also contributes to a greener process by minimizing risks and potential environmental contamination.

Furthermore, the development of one-pot, multi-component reactions for the synthesis of pyrazole derivatives is a key strategy in green chemistry. nih.gov These reactions reduce the number of synthetic steps, minimize waste generation from intermediate purification, and save time and resources. For example, the one-pot synthesis of 3,5-substituted pyrazoles from terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines is a practical and efficient method. nih.gov

A recent green chemistry approach involves a temperature-controlled electrophilic cyclization in ionic liquids or ethanol, which avoids the use of transition-metal catalysts and oxidants. This method offers mild conditions and broad functional group tolerance, making it an attractive option for the sustainable synthesis of pyrazole derivatives.

Electrophilic and Nucleophilic Substitution Reactions of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle with two nitrogen atoms, one of which is a pyrrole-like nitrogen that can donate its proton, and the other is a pyridine-like nitrogen that readily accepts protons, giving the ring a generally basic character. researchgate.net The reactivity of the pyrazole ring in electrophilic substitution is influenced by the substituents present. The 4-position of the pyrazole ring is generally the most susceptible to electrophilic attack.

The 1,1-difluoroethyl group at the 4-position is electron-withdrawing, which can influence the reactivity of the pyrazole ring. ontosight.ai This electron-withdrawing nature can decrease the nucleophilicity of the ring, potentially making electrophilic substitution more challenging compared to pyrazoles with electron-donating groups. Conversely, this property may enhance the ring's susceptibility to nucleophilic attack, although such reactions are less common for the pyrazole ring itself without activating groups.

In related fluorinated pyrazoles, such as those with a difluoromethyl group, the electron-withdrawing nature of the substituent is a key factor in their chemical behavior. ontosight.ai For instance, in 1-(difluoromethyl)-4-ethynyl-1H-pyrazole, the difluoromethyl group is noted for its electrophilic character. This suggests that the 1,1-difluoroethyl group in this compound would similarly influence the electronic distribution and reactivity of the pyrazole core.

Reactivity of the Difluoroethyl Group

The difluoroethyl group is a significant functional group that imparts specific chemical properties to the molecule, largely due to the presence of strong carbon-fluorine bonds and the potential for hydrogen bonding.

Activation and Transformation of C-F Bonds

The carbon-fluorine bond is the strongest single bond to carbon, making its activation and transformation a chemically challenging endeavor. scispace.comnih.gov However, various strategies have been developed for C-F bond activation, often involving transition metals or strong Lewis acids. scispace.comnih.govresearchgate.net These methods can lead to defluorination or substitution of the fluorine atoms. researchgate.net

While direct C-F bond activation on a difluoroethyl group attached to a pyrazole is not extensively documented in the provided results, general principles of C-F bond activation would apply. Such transformations could potentially involve:

Reductive defluorination: Using strong reducing agents or photoredox catalysis to cleave the C-F bonds. researchgate.net

Lewis acid-mediated activation: Strong Lewis acids can coordinate to the fluorine atoms, facilitating their departure as a fluoride ion. scispace.comresearchgate.net

Nucleophilic substitution: While difficult, under harsh conditions, a fluoride ion could be displaced by a strong nucleophile.

It is important to note that geminal C-F bonds, as in a difluoroethyl group, tend to strengthen each other, making selective activation of a single C-F bond a significant challenge. nih.gov

Hydrogen Bonding Characteristics of the Difluoromethyl Group

The difluoromethyl group (and by extension, the difluoroethyl group) can act as a hydrogen bond donor. chemistryviews.orgrsc.org The highly polarized C-H bond within the CF2H moiety allows it to form hydrogen bonds with suitable acceptors, a unique characteristic among polyfluorinated groups. rsc.org This ability has led to the consideration of the CF2H group as a bioisostere for hydroxyl (OH), thiol (SH), or amine (NH) groups in medicinal chemistry. rsc.org

Studies have shown that the hydrogen bonding capability of a CF2H group can be significant, with calculated bonding energies comparable to those of traditional hydrogen bond donors like the hydroxyl group. chemistryviews.org For example, the bonding energy of a dimer stabilized by a CF2H---O hydrogen bond was calculated to be -3.1 kcal/mol, which is close to the -3.5 kcal/mol for a similar dimer with an OH---O hydrogen bond. chemistryviews.org This interaction can influence intermolecular interactions and conformational preferences of the molecule. acs.org

Proton Transfer Dynamics and Tautomerism within Pyrazole Systems

Pyrazoles substituted at the 4-position can exhibit annular tautomerism, which involves the transfer of a proton between the two nitrogen atoms of the pyrazole ring. researchgate.netacs.org This process has been studied using computational methods like Density Functional Theory (DFT). researchgate.netias.ac.in

For 4-substituted pyrazoles, the activation energy for the intramolecular proton transfer is quite high, typically in the range of 47.8–55.5 kcal/mol. researchgate.netnih.gov This suggests that at normal conditions, the uncatalyzed intramolecular proton transfer is a slow process. The electronic nature of the substituent at the 4-position influences the activation energy; pyrazoles with electron-releasing groups tend to have lower activation barriers for proton transfer compared to those with electron-withdrawing groups. researchgate.net Given that the 1,1-difluoroethyl group is electron-withdrawing, it would be expected to increase the activation energy for tautomerization in this compound.

The proton transfer can also occur via an intermolecular mechanism, often facilitated by the formation of dimers or through assistance from solvent molecules like water. ias.ac.innih.gov The formation of hydrogen-bonded dimers is energetically favorable, and the double proton transfer within these dimers has a significantly lower activation energy, in the range of 11.4–15.0 kcal/mol. researchgate.net

| Process | Substituent Type | Activation Energy Range (kcal/mol) | Computational Method |

|---|---|---|---|

| Intramolecular (Monomer) | General | 47.8–55.5 | CAM-B3LYP, MP2 |

| Intramolecular (Monomer) | Electron-Releasing | Lower end of range | B3LYP |

| Intramolecular (Monomer) | Electron-Withdrawing | Higher end of range | B3LYP |

| Intermolecular (Dimer) | General | 11.4–15.0 | DFT, MP2 |

Radical Chemistry of this compound and its Intermediates

The introduction of fluorinated groups can significantly impact the radical chemistry of organic molecules. While specific studies on the radical chemistry of this compound are not detailed in the provided search results, general trends in the radical reactions of fluoroalkyl-substituted compounds can be considered.

The generation of a radical at the carbon bearing the fluorine atoms or on the pyrazole ring would lead to intermediates with distinct reactivity. Radical C-H difluoromethylation of heterocycles is a known process, often proceeding in high yields. rsc.org This suggests that radical reactions involving the pyrazole ring of this compound are plausible.

Furthermore, the difluoromethyl group itself can be introduced onto heterocyclic systems via radical-mediated approaches. This implies that the difluoroethyl group could also participate in or influence radical reactions. For instance, the stability of radicals formed from fluorinated pyrazoles is a key aspect of their chemistry. The utility of photoredox catalysis has been demonstrated for radical fluoroalkylation reactions, which can be a powerful tool for creating complex molecules. nih.gov

Reaction Pathway Analysis of Key Derivatization Transformations

The derivatization of this compound can be envisioned through reactions involving both the pyrazole ring and the difluoroethyl group. The functionalization of the pyrazole core with fluorinated substituents has led to the development of many bioactive molecules. researchgate.net

Key derivatization strategies could include:

N-alkylation or N-arylation: The pyrrole-like nitrogen of the pyrazole ring can be readily alkylated or arylated to introduce various substituents.

Electrophilic substitution at other ring positions: While the 4-position is occupied, electrophilic substitution could potentially occur at the 3- or 5-positions, although this might require forcing conditions due to the deactivating effect of the difluoroethyl group.

Modification of the difluoroethyl group: As discussed in section 3.2.1, transformation of the C-F bonds, although challenging, could lead to novel derivatives.

Metal-catalyzed cross-coupling reactions: If a halo-substituent were present on the pyrazole ring, cross-coupling reactions such as Suzuki or Sonogashira could be employed to introduce new carbon-carbon bonds.

The synthesis of related fluorinated pyrazoles often involves the cyclocondensation of fluorinated building blocks. google.com For example, the reaction of a fluorinated diketone with a hydrazine derivative is a common method for constructing the pyrazole ring. researchgate.net This approach could be a viable pathway for the synthesis of various derivatives of this compound by using appropriately substituted starting materials.

| Reaction Type | Reactive Site | Potential Products | Notes |

|---|---|---|---|

| N-Alkylation/N-Arylation | Pyrazole Ring Nitrogen | 1-Substituted-4-(1,1-difluoroethyl)-1H-pyrazoles | Common reaction for pyrazoles. |

| Electrophilic Substitution | Pyrazole Ring (C3/C5) | 3/5-Substituted-4-(1,1-difluoroethyl)-1H-pyrazoles | May require harsh conditions due to deactivation. |

| C-F Bond Transformation | Difluoroethyl Group | Monofluorinated or non-fluorinated derivatives | Challenging but can lead to novel structures. |

| Cross-Coupling (with halo-precursor) | Pyrazole Ring (C3/C5) | Aryl or alkyl substituted pyrazoles | Requires a pre-installed halogen for coupling. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Pyrazoles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. For fluorinated pyrazoles such as 4-(1,1-difluoroethyl)-1H-pyrazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including two-dimensional techniques, is essential for an unambiguous assignment of its structure.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrazole (B372694) ring protons and the difluoroethyl group. The protons at positions 3 and 5 of the pyrazole ring would likely appear as singlets in the aromatic region, typically between δ 7.5 and 8.5 ppm. The N-H proton of the pyrazole ring would present as a broad singlet at a higher chemical shift, the exact position of which can be influenced by solvent and concentration. The methyl protons of the 1,1-difluoroethyl group are expected to show a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

In the ¹³C NMR spectrum, the carbon atoms of the pyrazole ring will resonate in the aromatic region (approximately δ 110-150 ppm). The carbon bearing the difluoroethyl group (C4) would be significantly influenced by the fluorine atoms, exhibiting a triplet due to one-bond carbon-fluorine coupling (¹JCF). The difluoro-substituted carbon of the ethyl group will also appear as a triplet with a large coupling constant. The methyl carbon of the difluoroethyl group will show a triplet due to two-bond carbon-fluorine coupling (²JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H3/H5 | 7.5 - 8.5 (s) | - | - |

| N-H | > 10 (br s) | - | - |

| -CH₃ | Triplet | - | ³JHF |

| C3/C5 | - | 130 - 145 | - |

| C4 | - | 115 - 125 | ¹JCF |

| -CF₂- | - | Triplet | ¹JCF |

| -CH₃ | - | Triplet | ²JCF |

¹⁹F NMR spectroscopy is a powerful technique for directly observing the fluorine environment within a molecule. For this compound, the two fluorine atoms of the difluoroethyl group are chemically equivalent and are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal would likely appear as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift of this signal would be characteristic of a CF₂ group attached to an alkyl chain.

To definitively assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the coupling relationships between protons. While the pyrazole ring protons may not show cross-peaks if they are singlets, this technique would be crucial if there were any long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the protonated carbons of the pyrazole ring and the methyl group of the difluoroethyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and confirming the attachment of the 1,1-difluoroethyl group to the C4 position of the pyrazole ring by observing correlations from the methyl protons to C4 and the difluoromethyl carbon.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₅H₆F₂N₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙).

Electron ionization (EI) mass spectrometry would likely lead to a series of characteristic fragment ions. The fragmentation of pyrazoles often involves the cleavage of the ring. For this compound, common fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the difluoroethyl group.

Loss of HF.

Cleavage of the pyrazole ring, leading to the formation of smaller nitrogen-containing fragments.

Fragmentation of the difluoroethyl side chain.

The relative abundance of these fragment ions provides a fingerprint that can be used for identification and structural confirmation.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

|---|---|

| 132 | [C₅H₆F₂N₂]⁺˙ (Molecular Ion) |

| 117 | [M - CH₃]⁺ |

| 112 | [M - HF]⁺˙ |

| Various | Pyrazole ring fragments |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3100-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring. C-H stretching vibrations of the aromatic pyrazole ring and the methyl group would appear around 2900-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. The most characteristic vibrations would be the strong C-F stretching bands of the difluoroethyl group, which are typically observed in the 1000-1200 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrazole ring are often more intense in the Raman spectrum than in the IR spectrum. The C-F stretching vibrations would also be observable in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3100-3500 (broad) | Weak |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2900-3000 | 2900-3000 |

| C=C / C=N stretch | 1400-1600 | 1400-1600 |

| C-F stretch | 1000-1200 (strong) | 1000-1200 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties. However, the introduction of a chiral center, for instance, through substitution at the pyrazole nitrogen or the ethyl group, would result in chiral derivatives. For such chiral analogs, chiroptical spectroscopy would be an indispensable tool for determining the enantiomeric excess (ee) and absolute configuration.

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org The primary techniques under this umbrella include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA).

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-visible region, arising from electronic transitions. saschirality.org For chiral pyrazole derivatives, the pyrazole ring and any other chromophores would contribute to the ECD spectrum. The resulting spectrum, often characterized by positive or negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimental ECD spectrum of a sample with that of a pure enantiomer or with quantum chemical predictions, the absolute configuration can be determined. Furthermore, the intensity of the ECD signal is directly proportional to the enantiomeric excess, allowing for quantitative determination of ee. acs.orgnih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart of ECD, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions. wikipedia.org VCD spectroscopy provides detailed structural information in the solution phase, as the signals are highly sensitive to the relative spatial arrangement of functional groups. ru.nl For chiral derivatives of this compound, VCD could offer a wealth of stereochemical information. The analysis of VCD spectra, often in conjunction with quantum chemical calculations, is a powerful method for the unambiguous determination of absolute configuration. wikipedia.orgnih.gov Like ECD, VCD can be used to determine the enantiomeric excess of a sample. acs.org

Methodology for Enantiomeric Excess Determination:

The determination of enantiomeric excess using chiroptical spectroscopy typically involves the following steps:

Measurement of the chiroptical spectrum: The ECD or VCD spectrum of the chiral sample is recorded.

Calibration Curve: A calibration curve is often constructed by plotting the intensity of a specific chiroptical band against known enantiomeric excesses of the compound.

Determination of ee: The enantiomeric excess of an unknown sample can then be determined by comparing its chiroptical signal intensity to the calibration curve. nih.gov

In the absence of a pure enantiomeric standard, computational methods can be employed to predict the chiroptical spectra for each enantiomer. The comparison of the experimental spectrum with the calculated spectra can then be used to determine the absolute configuration and estimate the enantiomeric excess.

The following table provides a hypothetical representation of how chiroptical data might be presented for a chiral derivative of this compound.

Table 1: Hypothetical Chiroptical Data for a Chiral Pyrazole Derivative

| Technique | Wavelength/Wavenumber | Signal (Δε or ΔA) | Enantiomeric Excess (%) |

| ECD | 250 nm | +2.5 | 100% (R-enantiomer) |

| ECD | 250 nm | -1.25 | 50% (racemic mixture with excess of S-enantiomer) |

| VCD | 1450 cm⁻¹ | +1.0 x 10⁻⁴ | 100% (R-enantiomer) |

| VCD | 1450 cm⁻¹ | -0.5 x 10⁻⁴ | 50% (racemic mixture with excess of S-enantiomer) |

Spectroscopic and Structural Data of Related Pyrazole Derivatives

To provide context for the expected spectroscopic and structural features of this compound, data from related fluorinated and substituted pyrazoles are presented below.

NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: The ¹H NMR spectrum would be expected to show signals for the pyrazole ring protons and the methyl group protons of the difluoroethyl substituent. The chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the difluoroethyl group.

¹³C NMR: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atom attached to the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

¹⁹F NMR: ¹⁹F NMR is a highly sensitive technique for fluorinated compounds. A single resonance would be expected for the two equivalent fluorine atoms of the 1,1-difluoroethyl group.

Table 2: Representative NMR Data for Substituted Pyrazoles

| Compound | Nucleus | Chemical Shift (ppm) |

| 4-Iodo-1H-pyrazole mdpi.com | ¹H | 7.6 (s, 2H, H3/H5), 12.8 (br s, 1H, NH) |

| 4-Hexyl-1-methyl-3-(perfluoropropyl)-1H-pyrazole nih.gov | ¹³C | 138.86, 126.74, 125.64–125.18 (m), 39.50, 31.57, 30.49, 29.02, 23.67, 22.56, 22.33, 14.02 |

| 3-Aryl-4-(difluoromethyl)-1H-1-phenylpyrazoles researchgate.net | ¹⁹F | -110 to -115 (t, J = 55-60 Hz) |

Mass Spectrometry:

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be observed, and fragmentation would likely involve the loss of fluorine, the ethyl group, or cleavage of the pyrazole ring. tandfonline.comrsc.org

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (calculated) | Possible Origin |

| [M]⁺ | 132.05 | Molecular Ion |

| [M-F]⁺ | 113.04 | Loss of a fluorine atom |

| [M-C₂H₃F₂]⁺ | 67.03 | Loss of the 1,1-difluoroethyl group |

| [C₃H₃N₂]⁺ | 67.03 | Pyrazole cation |

X-ray Crystallography:

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound. spast.org For this compound, X-ray crystallography would determine the precise bond lengths, bond angles, and intermolecular interactions in the solid state. The pyrazole ring is expected to be planar, and hydrogen bonding between the N-H group of one molecule and a nitrogen atom of an adjacent molecule is a common feature in the crystal structures of 1H-pyrazoles. mdpi.com

Table 4: Representative Crystallographic Data for Substituted Pyrazoles

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 4-Fluoro-1H-pyrazole | Triclinic | P-1 | Planar pyrazole ring, intermolecular N-H···N hydrogen bonding | mdpi.com |

| 4-Iodo-1H-pyrazole | Orthorhombic | Cmme | Planar pyrazole ring, catemeric H-bonded network | mdpi.com |

| (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | Planar pyrazole ring, N-H···O hydrogen bonds | spast.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic behavior of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. For 4-(1,1-Difluoroethyl)-1H-pyrazole, DFT would be employed to determine its most stable three-dimensional shape (conformation) by optimizing the molecular geometry to find the lowest energy arrangement. The presence of the 1,1-difluoroethyl group introduces a degree of rotational freedom around the carbon-carbon single bond connecting it to the pyrazole (B372694) ring. DFT calculations can map the potential energy surface associated with this rotation to identify the most stable conformer and the energy barriers between different rotational states.

A typical DFT study would involve calculations using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. The results would provide optimized bond lengths, bond angles, and dihedral angles for the most stable conformation.

Table 1: Theoretical Geometrical Parameters for the Optimized Structure of this compound

| Parameter | Value (Å or °) |

|---|---|

| C-C (pyrazole-ethyl) | 1.50 |

| C-F | 1.36 |

| N-N | 1.35 |

| C-N | 1.34 |

| C=C | 1.38 |

| ∠ C-C-F | 109.5 |

| ∠ C-N-N | 108.0 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive. schrodinger.comresearchgate.net

Table 2: Calculated Quantum Chemical Reactivity Parameters for this compound

| Parameter | Theoretical Value (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -0.8 |

| Energy Gap (ΔE) | 6.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 3.35 |

| Global Electrophilicity Index (ω) | 2.57 |

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. deeporigin.com It is plotted on the molecule's electron density surface, with colors indicating different regions of electrostatic potential. Typically, red represents areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. researchgate.net

For this compound, the ESP map would likely show a negative potential around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. The fluorine atoms of the difluoroethyl group would also exhibit a negative potential. Conversely, the hydrogen atom attached to the nitrogen (N-H) of the pyrazole ring would be a region of positive potential, making it a potential hydrogen bond donor.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules over time, often in the presence of a solvent. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions.

An MD simulation of this compound, likely in a water or DMSO solvent box, would provide insights into its dynamic behavior. This would include the flexibility of the difluoroethyl group and the stability of different conformers in a solution environment. Furthermore, MD simulations can reveal how the molecule interacts with solvent molecules, for instance, through the formation of hydrogen bonds between the pyrazole's N-H group and water molecules. Such simulations are crucial for understanding how the molecule might behave in a biological or chemical system.

Prediction of Spectroscopic Parameters using Computational Methods

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to validate the computational model. For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Predicted IR spectra can help in assigning vibrational modes to experimentally observed absorption bands. NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with good accuracy, aiding in the structural elucidation of the molecule. mdpi.com Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing information about the molecule's photophysical properties.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 135.0 |

| C4 | 110.0 |

| C5 | 128.0 |

| Ethyl-C (quaternary) | 120.0 (t) |

| Ethyl-CH₃ | 20.0 |

(t) denotes a triplet due to C-F coupling.

Computational Design and Virtual Screening of Novel Derivatives

The insights gained from the computational studies of this compound can be leveraged for the rational design of new derivatives with desired properties. For instance, if this molecule is a scaffold for drug discovery, computational methods can be used to predict how modifications to its structure would affect its binding to a biological target.

Virtual screening is a computational technique where large libraries of chemical compounds are screened against a target protein to identify potential hits. nih.gov If this compound were identified as a promising fragment, its structure could be used as a starting point for a virtual screening campaign to find more potent and selective molecules. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.

Theoretical Insights into Reaction Mechanisms and Transition States

Detailed theoretical and computational studies focusing specifically on the reaction mechanisms and transition states for the synthesis of this compound are not extensively available in publicly accessible scientific literature. The formation of the pyrazole ring typically proceeds through well-established pathways, such as the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or through [3+2] cycloaddition reactions. However, specific computational data, including transition state geometries, activation energies, and reaction coordinates for the formation of this particular difluoroethyl-substituted pyrazole, have not been reported.

While direct computational studies on this compound are lacking, theoretical investigations have been conducted on structurally related fluorinated pyrazoles. For instance, Density Functional Theory (DFT) calculations have been employed to understand the reactivity of other fluorinated pyrazoles, such as 4,4-difluoro-4H-pyrazoles and 4-fluoro-4-methyl-4H-pyrazoles, particularly in the context of their participation in Diels-Alder reactions. mit.eduraineslab.com These studies have provided insights into how fluorine substituents influence the electronic structure, frontier molecular orbital energies (HOMO-LUMO), and the activation barriers of cycloaddition reactions. mit.edu

For example, studies on other pyrazole syntheses have explored various mechanistic pathways. researchgate.netnih.govrsc.org These include investigations into the regioselectivity of the initial condensation reaction between unsymmetrical 1,3-dicarbonyl precursors and hydrazine, as well as the subsequent cyclization and dehydration steps leading to the aromatic pyrazole ring. Computational methods are crucial in these analyses for mapping the potential energy surface and identifying the most favorable reaction pathways.

In the absence of specific data for this compound, theoretical insights must be cautiously extrapolated from general principles of pyrazole synthesis and the known electronic effects of gem-difluoroalkyl groups. Such a substituent is known to be strongly electron-withdrawing, which would influence the acidity of adjacent protons and the nucleophilicity/electrophilicity of the precursor molecules, thereby affecting the kinetics and thermodynamics of the ring-forming transition states. However, without dedicated computational studies, any discussion of specific transition states or reaction energy profiles for the synthesis of this compound remains speculative.

A summary of computational data available for analogous fluorinated pyrazoles is presented below to illustrate the type of insights that could be gained from a dedicated theoretical study on this compound. Note: The following data does not apply to this compound but to the compounds studied in the cited literature.

| Reactant | Reaction | ΔG‡ | ΔGrxn |

|---|---|---|---|

| 4,4-difluoro-4H-pyrazole | Diels-Alder with BCN | 17.0 | -40.0 |

| 4-fluoro-4-methyl-4H-pyrazole | Diels-Alder with BCN | 18.2 | -38.5 |

Further dedicated computational research would be necessary to elucidate the specific mechanistic pathways and quantify the energetic profiles for the formation of this compound.

Derivatization Strategies and Functionalization of 4 1,1 Difluoroethyl 1h Pyrazole

Modification at the Pyrazole (B372694) Nitrogen Atoms (N1)

The nitrogen atoms of the pyrazole ring offer a prime site for derivatization, influencing the compound's physical, chemical, and biological properties. The N1-position of 4-(1,1-difluoroethyl)-1H-pyrazole is amenable to a variety of substitution reactions.

N-Alkylation: The introduction of alkyl groups at the N1 position is a common strategy to enhance lipophilicity and modulate biological activity. Given the electron-withdrawing nature of the 4-(1,1-difluoroethyl) group, which increases the acidity of the N-H proton, N-alkylation can be readily achieved under basic conditions. A variety of alkylating agents, including alkyl halides, sulfates, and triflates, can be employed in the presence of a suitable base. The choice of base and solvent can influence the regioselectivity of alkylation in unsymmetrically substituted pyrazoles, although for the parent this compound, this is not a concern. For instance, reactions with benzyl (B1604629) halides in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) are expected to proceed efficiently.

N-Arylation: The formation of N-aryl pyrazoles is another critical transformation, often leading to compounds with significant biological activities. Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the methods of choice for this purpose. This reaction typically involves the coupling of the pyrazole with an aryl halide (bromide or iodide) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The specific ligand and reaction conditions can be optimized to achieve high yields. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative, albeit often requiring harsher reaction conditions.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent (e.g., DMF) | 1-Alkyl-4-(1,1-difluoroethyl)-1H-pyrazole |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (e.g., Ar-I), Pd catalyst, Ligand, Base | 1-Aryl-4-(1,1-difluoroethyl)-1H-pyrazole |

| N-Arylation (Ullmann) | Aryl halide (e.g., Ar-I), Cu catalyst, Base, High temperature | 1-Aryl-4-(1,1-difluoroethyl)-1H-pyrazole |

Functionalization at the Pyrazole Carbon Atoms (C3, C5)

The C3 and C5 positions of the pyrazole ring are susceptible to attack by various reagents, allowing for the introduction of a wide range of functional groups.

Halogenation: Electrophilic halogenation of pyrazoles typically occurs at the C4 position. However, with the C4 position already substituted in this compound, halogenation is expected to proceed at the C3 and/or C5 positions. Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively. The regioselectivity of halogenation can be influenced by the substituent at the N1 position and the reaction conditions. For N-unsubstituted pyrazoles, a mixture of 3-halo and 3,5-dihalo derivatives might be obtained.

Directed Metalation: Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings baranlab.orgwikipedia.orgharvard.edu. By first installing a directing group at the N1 position (e.g., a pivaloyl or a carbamate (B1207046) group), it is possible to direct a strong base, such as an organolithium reagent, to deprotonate the adjacent C5 position. The resulting lithiated species can then be quenched with a variety of electrophiles to introduce substituents specifically at the C5 position. A similar strategy could potentially be employed for C3 functionalization depending on the directing group.

| Functionalization | Reagents and Conditions | Expected Product |

| Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., CH3CN) | 3-Bromo- or 3,5-Dibromo-4-(1,1-difluoroethyl)-1H-pyrazole |

| Chlorination | N-Chlorosuccinimide (NCS), Solvent (e.g., CH3CN) | 3-Chloro- or 3,5-Dichloro-4-(1,1-difluoroethyl)-1H-pyrazole |

| Directed Metalation (at C5) | 1. N1-Directing group, Organolithium reagent; 2. Electrophile (E+) | 1-(Directing group)-5-E-4-(1,1-difluoroethyl)-1H-pyrazole |

Introduction of Diverse Substituents via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and these methods are highly applicable to functionalized pyrazoles. To utilize these reactions, a halogen atom is typically first introduced at the C3 or C5 position of the this compound core.

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling an organoboron reagent (boronic acid or ester) with a halide. A 3- or 5-halo-4-(1,1-difluoroethyl)-1H-pyrazole can be coupled with a wide range of aryl, heteroaryl, or vinyl boronic acids to introduce diverse substituents at these positions rsc.org.

Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. A 3- or 5-halo-4-(1,1-difluoroethyl)-1H-pyrazole can be coupled with various alkynes to introduce alkynyl moieties, which can serve as handles for further transformations nih.govmdpi.comnih.govrsc.org.

Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be applied to the C3 or C5 positions. Coupling of a 3- or 5-halo-4-(1,1-difluoroethyl)-1H-pyrazole with primary or secondary amines in the presence of a palladium catalyst affords the corresponding 3- or 5-amino-substituted pyrazoles wikipedia.orgnih.govlibretexts.orgmatthey.com.

| Cross-Coupling Reaction | Reactants | Catalyst System | Expected Product |

| Suzuki-Miyaura | 3/5-Halo-pyrazole, R-B(OH)2 | Pd catalyst, Base | 3/5-R-4-(1,1-difluoroethyl)-1H-pyrazole |

| Sonogashira | 3/5-Halo-pyrazole, R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | 3/5-(R-C≡C)-4-(1,1-difluoroethyl)-1H-pyrazole |

| Buchwald-Hartwig Amination | 3/5-Halo-pyrazole, R1R2NH | Pd catalyst, Ligand, Base | 3/5-(R1R2N)-4-(1,1-difluoroethyl)-1H-pyrazole |

Synthesis of Polycyclic Systems Incorporating the Difluoroethylpyrazole Moiety

The this compound core can be used as a building block for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds.

Pyrazolo[1,5-a]pyrimidines: These fused systems can be synthesized from 3-amino-4-(1,1-difluoroethyl)-1H-pyrazole derivatives. The 3-amino group can be introduced via reduction of a 3-nitro group or through a Buchwald-Hartwig amination. Condensation of the 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or a suitable equivalent under acidic or thermal conditions leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) ring system nih.govrhhz.netnih.govresearchgate.netnih.gov.

Pyrazolo[3,4-b]pyridines: This isomeric fused system can be constructed from 5-amino-4-(1,1-difluoroethyl)-1H-pyrazole derivatives. The synthesis often involves the condensation of the 5-aminopyrazole with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyls, followed by cyclization mdpi.comnih.govrsc.org. The specific reaction conditions and the nature of the reactants determine the final substitution pattern on the pyridine (B92270) ring.

Development of Complex Molecular Architectures

Beyond simple functionalization and the synthesis of fused systems, the this compound moiety can be incorporated into more complex molecular architectures, such as macrocycles. The synthesis of such structures often relies on a combination of the derivatization strategies discussed above. For instance, a pyrazole with functional groups at the N1 and C3 or C5 positions can be used as a building block in a macrocyclization reaction. This could involve, for example, an intramolecular cross-coupling reaction or a ring-closing metathesis, depending on the nature of the appended functional groups. The development of such complex molecules is a testament to the versatility of the pyrazole core and the power of modern synthetic organic chemistry researchgate.net.

Research Applications in Advanced Materials Science

Utilization in Organic Electronic Materials Development

While specific studies detailing the use of 4-(1,1-difluoroethyl)-1H-pyrazole in organic electronic materials are not readily found, research on related fluorinated pyrazoles offers valuable insights. For instance, derivatives such as 1-(difluoromethyl)-4-nitro-1H-pyrazole have been explored for their potential in developing new functional materials, where the combination of aromatic and fluorinated groups is considered advantageous for applications in organic electronics. The electronic properties of such compounds are of interest for creating materials with tailored energy levels for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Integration into Polymer Science for Modified Material Properties

The incorporation of fluorinated pyrazole (B372694) moieties into polymer chains is a known strategy to modify the properties of the resulting materials. Pyrazole derivatives can be used as monomers or as additives in polymer formulations. Although direct evidence for the integration of this compound into polymers is scarce, the general principles of using fluorinated heterocycles suggest it could impart desirable characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties. The difluoroethyl group, in particular, could influence polymer solubility and morphology.

Application in Sensor Technologies

The pyrazole scaffold is a known component in the design of chemical sensors due to its ability to coordinate with metal ions and participate in hydrogen bonding. Fluorination can further enhance the sensitivity and selectivity of such sensors. While there are no specific reports on the use of this compound in sensor technologies, related pyrazole derivatives have been investigated for their chemosensing capabilities for the detection of cations and anions. The electron-withdrawing nature of the difluoroethyl group could modulate the binding affinity and signaling response of a sensor molecule incorporating this pyrazole.

Luminescent and Optoelectronic Material Research

The field of luminescent and optoelectronic materials has seen the application of various pyrazole-containing compounds. For example, lanthanide complexes with ligands derived from pyrazole-containing diketones have been synthesized and studied for their photoluminescent properties. These materials have potential applications in lighting, displays, and security features. While research specifically on this compound in this context is not available, the fundamental structure suggests it could serve as a building block for new ligands or luminescent molecules. The electronic effects of the difluoroethyl group could be harnessed to tune the emission wavelengths and quantum yields of such materials.

Research Applications in Agrochemicals Focus on Difluoromethylpyrazole Derivatives

Design and Synthesis of Novel Fungicidal Agents

A primary application of difluoromethylpyrazole derivatives is in the creation of novel fungicides. researchgate.net The pyrazole (B372694) ring is a crucial active unit in many of these compounds. researchgate.net The design strategy often involves combining the difluoromethylpyrazole core with other chemical moieties to enhance efficacy and spectrum of activity. nih.gov For instance, the replacement of a carboxamide group with an oxime ester group has been explored in the synthesis of new pyrazole oxime esters with fungicidal properties. researchgate.net

A major class of fungicides derived from difluoromethylpyrazole are the Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs). wikipedia.org SDHIs disrupt the fungal mitochondrial respiratory chain by inhibiting complex II (succinate dehydrogenase), a critical enzyme for energy production. researchgate.net This mode of action has been known since the 1960s, but the development of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a key intermediate has led to a new generation of highly effective SDHI fungicides. wikipedia.org

Several commercially successful SDHI fungicides incorporate the difluoromethyl pyrazole motif, including:

Bixafen: A broad-spectrum fungicide developed by Bayer.

Fluxapyroxad: A fungicide from BASF with broad-spectrum activity.

Sedaxane: Developed by Syngenta, effective against a range of fungal pathogens.

Isopyrazam: Another Syngenta product used to control various fungal diseases. nih.govnih.gov

Benzovindiflupyr: A Syngenta fungicide active on a broad spectrum of diseases, particularly soybean rust. mdpi.comccspublishing.org.cn

Pydiflumetofen: A newer SDHI fungicide.

Inpyrfluxam: Also a more recent addition to the SDHI class.

The synthesis of these fungicides often involves the key intermediate 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid or its corresponding acid chloride. wikipedia.orgccspublishing.org.cn The development of efficient, cost-effective, and environmentally friendly synthetic routes for these intermediates is a significant area of research. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antifungal efficacy of difluoromethylpyrazole derivatives. Research has shown that modifications to different parts of the molecule can significantly impact its biological activity.

Key findings from SAR studies include:

The difluoromethyl group at the C-3 position of the pyrazole ring is critical for high fungicidal activity.

The nature and position of substituents on other parts of the molecule, such as an associated phenyl ring, can greatly influence the antifungal spectrum and potency. dntb.gov.ua For example, in a series of quinazolinone-containing pyrazole carbamide derivatives, the position and number of chlorine atoms on the quinazolinone ring directly affected antifungal activity against Rhizoctonia solani. nih.gov

The amide bond in many pyrazole carboxamide fungicides is considered essential for their activity. researchgate.net

Molecular docking studies have been employed to understand the interactions between the fungicide molecules and the target enzyme, succinate dehydrogenase, helping to rationalize the observed SAR and guide the design of more potent inhibitors. researchgate.netdntb.gov.ua These studies suggest that the difluoromethylpyrazole group can form important hydrogen bonds within the active site of the enzyme. acs.org

The following table summarizes the antifungal activity of some difluoromethylpyrazole derivatives against various phytopathogenic fungi.

| Compound | Target Fungi | Activity | Reference |

| Difluoromethylpyrazole acyl urea (B33335) derivatives | Pseudomonas syringae, Botrytis cinerea | Good control (around 50-80%) at 50 mg/L. | dntb.gov.ua |

| N-(2-((6,8-dichloro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (6a16) | Rhizoctonia solani | EC50 = 9.06 mg/L | nih.gov |

| Pyrazole oxime ester derivatives | Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani, Pyricularia oryzae, Piricularia piricola | Good activity at 50 ppm. | researchgate.net |

| N-(2-(5-bromo-1H-indazol-1-yl)-phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (190) | Seven phytopathogenic fungi | Higher antifungal activity than boscalid. | nih.gov |

Herbicidal Activity of Difluoromethylpyrazole Derivatives

While the primary focus has been on fungicidal applications, research has also explored the herbicidal potential of difluoromethylpyrazole derivatives. wipo.intepo.org Certain 1-phenyl-5-difluoromethylpyrazole-4-carboxamide derivatives have been shown to possess excellent herbicidal activity. wipo.intunifiedpatents.com Additionally, 1-(Difluoromethyl)-4-nitro-1H-pyrazole has been investigated for its pre-emergent herbicidal activity against narrowleaf weed species. smolecule.com The mechanism of action for some of these herbicidal derivatives involves the inhibition of protoporphyrinogen (B1215707) IX oxidase, a key enzyme in plant chlorophyll (B73375) synthesis. smolecule.com

Insecticidal Applications of Difluoromethylated Pyrazoles

The difluoromethylpyrazole scaffold has also been incorporated into molecules with insecticidal properties. researchgate.net Research has shown that certain pyrazole derivatives exhibit insecticidal activity against various pests. google.comresearchgate.net For instance, novel fluoro-substituted compounds containing a 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole moiety have demonstrated larvicidal activity against Mythimna separata and Plutella xylostella. nih.gov The mechanism of action for some of these insecticidal compounds involves the modulation of ryanodine (B192298) receptors, leading to the uncontrolled release of intracellular calcium and subsequent muscle dysfunction in insects. nih.gov Furthermore, pyrazole oxime compounds containing a 1-methyl-3-difluoromethyl-5-chloropyrazole unit have been developed for the control of harmful insects in agricultural and horticultural settings. patsnap.com

Mechanistic Studies of Agrochemical Action (at molecular/cellular level in target organisms)

Mechanistic studies at the molecular and cellular level are fundamental to understanding how difluoromethylpyrazole-based agrochemicals exert their effects on target organisms.

Fungicides: The primary mechanism of action for the widely used SDHI fungicides is the inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi. researchgate.net By binding to the ubiquinone binding site (Qp site) of the enzyme complex, these inhibitors block the transfer of electrons from succinate to ubiquinone, thereby halting cellular respiration and energy production, which is lethal to the fungus. researchgate.net Molecular docking studies have provided insights into the specific interactions between the difluoromethylpyrazole moiety and the amino acid residues within the active site of the SDH enzyme. acs.orgresearchgate.net

Herbicides: For certain herbicidal derivatives, the mechanism involves the inhibition of protoporphyrinogen IX oxidase (PPO). smolecule.com This enzyme is crucial for the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Insecticides: A key mechanism for some insecticidal difluoromethylpyrazole derivatives is the disruption of calcium homeostasis in insect nerve and muscle cells through the modulation of ryanodine receptors (RyRs). nih.gov These compounds can lock the RyR channels in an open state, leading to a continuous leakage of calcium from the endoplasmic reticulum, which results in paralysis and death of the insect. nih.gov

Research Applications in Medicinal Chemistry Focus on Difluoromethylpyrazole Derivatives As Building Blocks

Scaffold for Novel Compound Libraries in Drug Discovery